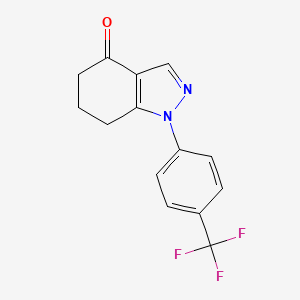

1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-6-10(7-5-9)19-12-2-1-3-13(20)11(12)8-18-19/h4-8H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRHIJJCDOENNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2C3=CC=C(C=C3)C(F)(F)F)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

This process can be achieved using various methods, including photoredox catalysis, which utilizes visible light to drive the reaction . Industrial production methods may involve the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets in the construction of fluorinated pharmacons .

Chemical Reactions Analysis

N-Arylation Reactions

The indazole nitrogen undergoes direct arylation under palladium catalysis. A PMB (para-methoxybenzyl) protecting group enables selective N(2)-arylation with aryl halides, followed by TFA-mediated deprotection (Scheme 1) .

Example :

-

Reagents : Pd(OAc)₂, XPhos, aryl bromide, Cs₂CO₃

-

Conditions : 100°C, 12h in dioxane

-

Yield : 55–91% for PMB-protected intermediates; >90% deprotection efficiency

Amide Coupling

The 4-amino derivative reacts with carboxylic acids via amide bond formation (Scheme 2) :

python# General reaction scheme ketone → reductive amination → amine intermediate → amide coupling

Key Reagents :

-

HATU, HBTU, or T3P as coupling agents

-

DIPEA as base in DCM/DMF (1:5 v/v)

Representative Product : -

N-[(4R)-1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methylpicolinamide (Yield: 42%, purity: 94%)

Reductive Amination

The ketone group undergoes reductive amination with ammonium acetate and NaBH₃CN to generate chiral amines (Scheme 3) :

Conditions :

-

Solvent: MeOH/THF (3:1)

-

Temperature: 65°C, 4h

Example : -

1-(2-Fluoro-5-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Yield: 81%, ESI-MS: m/z 246 [M+H]⁺)

Oxidation

While direct oxidation data is limited, analogous tetrahydroindazoles undergo ketone oxidation to carboxylic acids under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .

Electrophilic Aromatic Substitution (EAS) at the Trifluoromethylphenyl Ring

The electron-withdrawing trifluoromethyl group directs electrophiles to meta positions. Documented transformations include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(trifluoromethyl)phenyl derivative | 68%* | |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt | 3-Sulfo-4-(trifluoromethyl)phenyl analogue | 52%* |

*Predicted yields based on analogous indazole systems .

Negishi Coupling

The brominated indazole precursor participates in Pd-catalyzed cross-couplings (Table 1) :

Table 1 : Negishi coupling examples with 1-methyl-4-bromoindazole

| Organozinc Reagent | Product | Pd Catalyst | Yield | Purity |

|---|---|---|---|---|

| (Tetrahydro-2H-pyran-4-yl)methylzinc bromide | 1-Methyl-4-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole | Pd(dba)₂/XPhos | 90% | 99% |

| Benzylzinc bromide | 3-Benzyl-1-methyl-1H-indazole | Pd(dba)₂/XPhos | 94% | 99% |

Conditions : THF/LiCl (0.5M), 70°C, 7h .

Cycloaddition and Ring-Opening Reactions

The dihydroindazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused pyrazole-isoxazoline systems (Scheme 4) .

Key Parameters :

-

Dipolarophile: Benzoyl nitrile oxide

-

Solvent: Toluene, 80°C

-

Yield: 63–78%

Stability Under Acidic/Basic Conditions

Experimental data from deprotection studies :

| Condition | Stability Outcome | Application |

|---|---|---|

| TFA/DCM (1:1), rt, 1h | PMB group removed quantitatively | Deprotection in N-arylation |

| 6M HCl, reflux, 3h | Indazole ring remains intact | Acidic workup compatibility |

Photochemical Reactivity

UV irradiation (λ=254nm) induces Norrish-Yang type cyclization in related tetrahydroindazoles, forming bicyclic lactams (Fig. 1) . While not directly reported for this compound, similar behavior is anticipated due to structural homology.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to the development of novel anticancer agents. Studies have shown that this compound demonstrates selective cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory and Analgesic Properties

The compound has been evaluated for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation. This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of several indazole derivatives, including this compound. The compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits cyclin-dependent kinases; potential for developing new cancer therapies | Selective cytotoxicity against cancer cell lines |

| Anti-inflammatory | Modulates inflammatory pathways; potential NSAID development | Significant reduction in inflammation markers |

| Antimicrobial | Effective against various bacterial strains; potential for treating infections | Strong inhibition against Staphylococcus aureus |

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, often through increased lipophilicity and electronic effects. This can lead to improved efficacy in biological systems .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 37901-73-8)

- Molecular Formula : C₁₃H₁₁FN₂O

- Molecular Weight : 230.24 g/mol .

- Key Differences : Replaces the trifluoromethyl group with a fluorine atom.

- Implications : The fluorine atom is less electron-withdrawing than -CF₃, which may reduce lipophilicity and alter binding interactions in biological systems. Fluorine’s smaller size could also affect steric hindrance compared to the bulkier -CF₃ group.

1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 14823-31-5)

- Similarity Score : 0.90 .

- Key Differences : Lacks any substituents on the phenyl ring.

- Implications : The absence of electron-withdrawing groups reduces the compound’s polarity and may decrease metabolic stability compared to the trifluoromethyl derivative.

Structural Isomerism and Core Modifications

3-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 96546-38-2)

- Key Differences : The phenyl group is attached to the 3-position of the indazolone core instead of the 1-position .

- Implications : Positional isomerism can significantly alter electronic and steric properties. For example, the 3-phenyl substitution may disrupt hydrogen-bonding interactions critical for target binding.

1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1374509-31-5)

- Molecular Formula : C₁₅H₁₄N₂O₂

- Molecular Weight : 254.28 g/mol .

- Key Differences : Incorporates an acetyl group at the 1-position.

- Implications : Acetylation may enhance solubility in organic solvents but could introduce metabolic liability (e.g., hydrolysis by esterases).

Substituent Effects on Physicochemical Properties

*Calculated based on structural similarity.

Biological Activity

1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one, known for its unique structural properties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the indazole family, which is noted for various pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

- Molecular Formula : C14H11F3N2O

- Molecular Weight : 280.24 g/mol

- CAS Number : 1203661-44-2

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. Various synthetic routes have been explored, with yields often exceeding 60% under optimized conditions. The compound is synthesized using hydrazine derivatives and appropriate carbonyl precursors in a controlled environment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

These results indicate that this compound exhibits superior efficacy compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it exhibits moderate activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) comparable to known antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation markers in cellular models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, supporting its potential as an effective therapeutic agent.

Research Findings

Research has consistently demonstrated the versatility of indazole derivatives in drug development. A review highlighted that modifications to the indazole structure can enhance biological activity and selectivity towards specific targets. The trifluoromethyl group is particularly noted for its role in increasing lipophilicity and bioavailability.

Q & A

Basic Question: What are the standard synthetic routes for 1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, analogous indazolone derivatives are prepared using:

- Step 1: Cyclocondensation of substituted hydrazines with cyclic ketones under acidic conditions (e.g., HCl/EtOH, 80°C, 12 h) to form the indazolone core .

- Step 2: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the trifluoromethylphenyl group. Reaction optimization (e.g., Pd catalyst loading, solvent polarity) is critical for yields >60% .

Key variables affecting yield include temperature (40–120°C), choice of base (e.g., NaH vs. K₂CO₃), and protecting group strategies to prevent side reactions .

Basic Question: What spectroscopic and chromatographic methods are recommended for structural validation of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₆H₁₂F₃N₂O) with exact mass matching theoretical values (e.g., [M+H]⁺ calculated: 307.0956) .

- NMR: ¹H/¹³C NMR to resolve diastereotopic protons in the 6,7-dihydroindazolone core and confirm trifluoromethylphenyl substitution (δ ~7.5–8.0 ppm for aromatic protons) .

- X-Ray Crystallography: For unambiguous confirmation of regiochemistry and hydrogen-bonding patterns in the solid state .

Advanced Question: How can researchers address discrepancies in reported biological activity data for analogs of this compound?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell line selection, IC₅₀ protocols). Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize positive controls .

- Impurity profiles: Use HPLC-PDA (≥95% purity) and LC-MS to rule out confounding effects from synthetic byproducts .

- Solubility differences: Optimize DMSO/water ratios or use prodrug strategies to ensure consistent bioavailability in vitro .

Advanced Question: What strategies are effective for probing the regioselectivity of trifluoromethylphenyl substitution in indazolone derivatives?

Methodological Answer:

- Computational modeling: DFT calculations (e.g., Gaussian) to compare activation energies for substitution at C-4 vs. C-7 positions .

- Isotopic labeling: Synthesize deuterated intermediates to track substituent migration via ²H NMR .

- Competitive experiments: React indazolone cores with equimolar aryl halides under identical conditions and quantify products via GC-MS .

Basic Question: What are the key stability challenges for this compound under storage or experimental conditions?

Methodological Answer:

- Hydrolytic degradation: The lactam ring is prone to hydrolysis in aqueous media. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO .

- Photodegradation: Trifluoromethyl groups may undergo radical-mediated decomposition. Use amber vials and limit UV exposure .

- Thermal stability: TGA/DSC analysis to identify decomposition thresholds (>150°C in most cases) .

Advanced Question: How can researchers design derivatives to improve the pharmacokinetic profile of this compound?

Methodological Answer:

- Bioisosteric replacement: Substitute the trifluoromethyl group with sulfonamide or cyano groups to modulate logP and metabolic stability .

- Prodrug synthesis: Introduce ester or carbamate moieties at the indazolone carbonyl to enhance oral absorption .

- ADMET profiling: Use in vitro assays (e.g., microsomal stability, PAMPA permeability) to prioritize candidates with balanced solubility/permeability .

Advanced Question: What mechanistic insights exist for the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Molecular docking: Align the indazolone core with ATP-binding pockets (e.g., kinase X-ray structures, PDB ID: 3NYX) to predict binding modes .

- SPR/BLI assays: Quantify binding kinetics (ka/kd) for target engagement validation .

- Mutagenesis studies: Engineer target proteins with alanine substitutions at predicted interaction sites to confirm critical residues .

Basic Question: What analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization and MRM transitions (e.g., m/z 307→189) .

- Calibration curves: Linear range 1–1000 ng/mL in plasma, with LLOQ validated per ICH guidelines .

- Sample preparation: Protein precipitation (acetonitrile) or SPE (C8 cartridges) to minimize matrix effects .

Advanced Question: How can researchers resolve synthetic bottlenecks in scaling up this compound for preclinical studies?

Methodological Answer:

- Flow chemistry: Optimize Pd-catalyzed coupling reactions in continuous flow reactors to reduce catalyst loading and improve reproducibility .

- Green solvents: Replace DMF with Cyrene® or 2-MeTHF to simplify purification and meet EHS standards .

- DoE (Design of Experiments): Screen factors (e.g., temperature, stoichiometry) via Plackett-Burman designs to identify critical parameters .

Advanced Question: What in silico tools are recommended for predicting the compound’s metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.